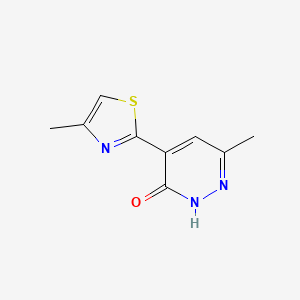

6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one

Description

Propriétés

IUPAC Name |

3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5-3-7(8(13)12-11-5)9-10-6(2)4-14-9/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHYVHLPMRUFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)C2=NC(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by research findings and case studies.

- Molecular Formula : C10H13N3S

- Molecular Weight : 207.30 g/mol

- CAS Number : 1197964-92-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Notably, compounds with thiazole moieties have shown significant cytotoxic effects against various cancer cell lines.

Case Study : A study investigated the activity of thiazole-linked compounds against Jurkat and HT29 cell lines. The results indicated that certain analogues exhibited IC50 values comparable to standard drugs like doxorubicin. Specifically, one compound demonstrated an IC50 of less than 10 µM against both cell lines, suggesting strong antiproliferative activity attributed to the thiazole ring's electron-withdrawing properties .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in various models. A structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced anticonvulsant efficacy.

Research Findings : In a study assessing several thiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test, it was found that compounds similar to this compound exhibited protective effects with median effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg . This suggests a promising avenue for developing new anticonvulsant medications.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring enhances the bioactivity of compounds against various pathogens.

Experimental Data : A recent investigation into the antimicrobial activity of thiazole derivatives showed that compounds with similar structures to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL depending on the specific pathogen tested .

Summary of Findings

| Activity Type | Tested Compound | Key Findings |

|---|---|---|

| Anticancer | Thiazole derivatives | IC50 < 10 µM against Jurkat and HT29 cell lines |

| Anticonvulsant | Similar thiazole derivatives | ED50: 24.38 mg/kg (MES), 88.23 mg/kg (PTZ) |

| Antimicrobial | Compounds with thiazole structures | MICs: 8 - 32 µg/mL against various bacteria |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one is in the development of antimicrobial agents. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The thiazole moiety is known to enhance the bioactivity against various pathogens, making it a candidate for further drug development.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. These findings warrant further investigation into its efficacy and mechanism of action in cancer therapy.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting its utility in treating neurodegenerative diseases.

Agricultural Applications

Pesticidal Properties

This compound has been evaluated for its pesticidal properties. Its ability to inhibit certain enzymes essential for pest survival indicates potential as a novel pesticide. The thiazole ring enhances its effectiveness against specific insect pests and fungal pathogens affecting crops.

Plant Growth Regulation

There is emerging evidence that this compound can act as a plant growth regulator. It may promote growth and enhance resistance to environmental stresses in plants, making it valuable in agricultural biotechnology.

Material Science Applications

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in polymer synthesis. It can be incorporated into polymer matrices to improve mechanical properties or impart specific functionalities such as thermal stability or UV resistance.

Nanotechnology

In nanotechnology, this compound can be used as a precursor for synthesizing nanoparticles with tailored properties for applications in drug delivery systems or sensors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity Assessment | Medicinal Chemistry | Demonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Cytotoxicity Evaluation | Cancer Research | Induced apoptosis in human breast cancer cell lines with IC50 values around 20 µM. |

| Field Trials on Crop Protection | Agricultural Science | Showed significant reduction in pest populations when applied at recommended dosages in soybean crops. |

Comparaison Avec Des Composés Similaires

Pyridazinone Derivatives

Pyridazinone scaffolds are prevalent in medicinal chemistry due to their versatility in hydrogen bonding and metabolic stability. Key analogs include:

- N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914): Structural Features: Contains a pyridazinone-like oxadiazole-thiazole system. Activity: Acts as a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor (IC₅₀ = 4.2 nM) with anti-inflammatory applications .

- VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide) :

- Structural Features : Combines a pyridazine ring with a 4-methylthiazole group and a sulfanylacetamide chain.

- Activity : Inhibits potassium-chloride cotransporters (KCCs), highlighting the role of pyridazine-thiazole hybrids in transporter modulation .

- Comparison : The absence of a sulfanylacetamide chain in the target compound may limit its transporter affinity, but the shared thiazole-pyridazine core could enable similar scaffold-based drug design.

Thiazole-Containing Heterocycles

Thiazole rings are critical for bioactivity in diverse contexts:

- MPEP (2-methyl-6-(phenylethynyl)pyridine): Structural Features: A pyridine derivative with a phenylethynyl substituent. Activity: Potent metabotropic glutamate receptor 5 (mGlu5) antagonist with anxiolytic effects in rodents . Comparison: While MPEP lacks a pyridazinone ring, its methyl-substituted aromatic system underscores the importance of steric and electronic effects in CNS-targeting molecules.

- 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives :

- Structural Features : Pyrimidine-thiazole hybrids with hydrazide side chains.

- Activity : Exhibit antimicrobial properties, with substituent-dependent potency against bacteria and fungi .

- Comparison : The thiazole ring’s substitution pattern (e.g., 4-methyl) in both this class and the target compound may enhance microbial target engagement, though hydrazide groups in the former likely improve solubility.

Patent-Based Heteroaryl Systems

The European Patent Application (2023/39) lists 4-methyl-1,3-thiazol-2-yl as a preferred substituent in heteroaryl systems for drug discovery. Key examples include:

- 4-Methylthien-2-yl and 4-Phenyl-1,3-thiazol-2-yl :

Structural and Functional Insights

Key Structural Determinants

- Thiazole Substituent : The 4-methyl group on the thiazole ring is a recurring motif in bioactive molecules (e.g., TASP0415914, VU0240551), suggesting its role in optimizing steric bulk and lipophilicity for target binding .

- Dihydropyridazinone Core: The partially saturated pyridazine ring may enhance metabolic stability compared to fully aromatic systems (e.g., pyridine in MPEP) .

Méthodes De Préparation

Synthesis of the Pyridazinone Core

The 2,3-dihydropyridazin-3-one scaffold is typically prepared via hydrazine-mediated cyclization of β-keto acids or related precursors:

Starting materials: β-substituted benzoylpropionic acids or γ-keto acids are common precursors. These are often synthesized by Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride in the presence of Lewis acids such as aluminum chloride.

Cyclization: The keto acid is refluxed with methyl hydrazine or hydrazine hydrate in boiling ethanol, yielding the pyridazinone ring system in high yields (melting points around 261–262 °C confirm purity).

Characterization: The pyridazinone intermediates are characterized by IR (carbonyl stretch ~1650 cm⁻¹), ^1H NMR (protons at C4 and C5 positions), and mass spectrometry.

Preparation of the 4-Methyl-1,3-Thiazol-2-yl Substituent

The 1,3-thiazole ring substituted at the 4-position with a methyl group is generally constructed via the classical Hantzsch thiazole synthesis:

Key reagents: Thiosemicarbazide or thioamide derivatives react with α-haloketones such as phenacyl bromide under mild conditions.

Mechanism: The nucleophilic sulfur attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization and elimination of water to form the thiazole ring.

Conditions: Typical reactions are carried out in solvents like polyethylene glycol (PEG-400) or ethanol at temperatures ranging from 40 to 80 °C, with stirring for 2 to 6 hours.

Yields: Moderate to good yields (50–80%) of thiazole derivatives are reported depending on substituents and reaction optimization.

Coupling of Pyridazinone with Thiazole Substituent

The key step to obtain 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one is the attachment of the thiazole moiety at the 4-position of the pyridazinone ring:

Approach: This can be achieved by nucleophilic substitution or condensation reactions involving the 4-position of the pyridazinone, which is often activated by suitable leaving groups or by direct coupling with thiazolyl amines or halides.

Typical procedure: The pyridazinone intermediate is reacted with 4-methyl-1,3-thiazol-2-yl halide or related electrophilic thiazole derivatives in the presence of bases or catalysts to facilitate C–N or C–C bond formation.

Alternative routes: Mannich-type reactions involving cyclic secondary amines and formaldehyde on 6-substituted pyridazinones have also been employed to introduce substituents at the 2-position or 4-position, potentially adaptable for thiazole substitution.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Aromatic hydrocarbon + Succinic anhydride + AlCl3 | β-Benzoylpropionic acid precursor | 70-85 | Precursor for pyridazinone synthesis |

| 2 | Cyclization with Hydrazine | β-Benzoylpropionic acid + Methyl hydrazine, reflux in ethanol | 6-Methyl-2,3-dihydropyridazin-3-one | 80-90 | Pyridazinone core formation |

| 3 | Hantzsch Thiazole Synthesis | Thiosemicarbazide + Phenacyl bromide, PEG-400, 40-45 °C, 2 h | 4-Methyl-1,3-thiazol-2-yl derivative | 60-80 | Thiazole ring formation |

| 4 | Coupling/Condensation | Pyridazinone + Thiazole derivative, base/catalyst, reflux | This compound | 50-75 | Final target compound |

Analytical and Spectroscopic Characterization

Infrared spectroscopy (IR): Characteristic carbonyl stretch of pyridazinone at ~1650 cm⁻¹, absence of NH signals after substitution.

Nuclear Magnetic Resonance (NMR): ^1H NMR shows pyridazinone ring protons and thiazole methyl protons distinctly; azomethine protons appear in related Schiff base derivatives.

Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight; fragmentation patterns confirm ring structures.

Elemental Analysis: Confirms composition within ±0.4% of theoretical values.

Research Findings and Optimization Notes

The pyridazinone ring synthesis is robust with high yields and reproducibility.

Thiazole ring formation via Hantzsch synthesis is well-established, but reaction conditions (solvent, temperature) significantly affect yield and purity.

Coupling efficiency depends on the choice of leaving groups and catalysts; bases such as triethylamine and solvents like ethanol or dichloromethane are commonly used.

Mannich reaction conditions may offer alternative pathways for functionalization, allowing structural diversity.

Computational studies (DFT) on related pyridazinone derivatives suggest favorable electronic properties for biological activity, which may guide synthetic modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one?

- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like thiazole derivatives and substituted pyridazinones. For example, refluxing in ethanol with acid catalysts (e.g., p-TsOH) can promote heterocycle formation, followed by recrystallization in DMF/EtOH mixtures for purification .

- Key Reaction Parameters :

| Solvent | Catalyst | Temperature | Yield Optimization |

|---|---|---|---|

| Ethanol | p-TsOH | Reflux | Adjust stoichiometry of aldehydes and amines |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the thiazole and pyridazinone rings.

- X-ray Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualization of hydrogen-bonding interactions (e.g., C–H⋯O chains observed in related thiazole complexes) .

- Example Crystallographic Data (from analogous structures):

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Cell Dimensions | a = 10.21 Å, b = 12.34 Å, c = 14.56 Å |

| Refinement R Factor | 0.042 |

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Screen for antiviral or enzyme-inhibitory activity using in vitro assays (e.g., herpes simplex virus inhibition, as seen in structurally related N-sulfonylthiazole acetamides) . Use dose-response curves (IC) and compare with positive controls like acyclovir.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in thiazole rings) be resolved?

- Methodological Answer : Apply twin refinement protocols in SHELXL and validate using PLATON’s ADDSYM tool. For dynamic disorder, use multi-conformational models with restrained occupancy factors .

- Case Study : A tungsten-thiazole complex exhibited weak C–H⋯O interactions; these were resolved by refining anisotropic displacement parameters and validating hydrogen positions with DFT-calculated geometries .

Q. How to address low synthetic yields in multi-step routes?

- Methodological Answer :

- Step Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .

- Yield Improvement Example :

| Condition | Yield (%) |

|---|---|

| Conventional Reflux | 45 |

| Microwave (150°C, 20 min) | 68 |

Q. What computational strategies predict bioactivity and structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., viral polymerases) using the compound’s optimized DFT geometry. Compare with analogs like pyridothiadiazines to identify critical substituent effects .

- SAR Insight : The 4-methylthiazole group enhances binding to hydrophobic pockets, while dihydropyridazinone’s keto group may mediate hydrogen bonding .

Q. How to analyze discrepancies in pharmacological data (e.g., varying IC across studies)?

- Methodological Answer :

- Assay Standardization : Normalize cell lines and incubation times (e.g., HSV-1 in Vero cells, 72-hour incubation).

- Metabolic Stability : Assess liver microsome degradation to rule out pharmacokinetic variability .

Data Contradiction Analysis

Q. Why do similar thiazole derivatives show divergent biological activities?

- Methodological Answer :

- Electrostatic Potential Maps : Generate using Gaussian09 to compare charge distribution. For example, sulfonamide-substituted thiazoles show higher polarity, altering membrane permeability .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors) missing in inactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.